molecular formula C15H13ClO2 B8692199 4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde CAS No. 255833-28-4

4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde

Cat. No.: B8692199
CAS No.: 255833-28-4
M. Wt: 260.71 g/mol
InChI Key: QXOCEWDDEQKNKM-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a 4-chlorophenyl group linked via an ethoxy spacer to the benzaldehyde core. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. These analogs share a common benzaldehyde backbone modified with aryl or heteroaryl ether groups, enabling comparative analysis of substituent effects.

Properties

CAS No.

255833-28-4

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethoxy]benzaldehyde

InChI

InChI=1S/C15H13ClO2/c16-14-5-1-12(2-6-14)9-10-18-15-7-3-13(11-17)4-8-15/h1-8,11H,9-10H2

InChI Key

QXOCEWDDEQKNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOC2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

  • 4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde vs. This difference influences molecular polarity and π-π stacking interactions .
  • Crystal Packing and Dihedral Angles The compound 4-{2-[2-(4-formylphenoxy)ethoxy]-ethoxy}benzaldehyde () exhibits a dihedral angle of 78.31° between aromatic rings, forming a "W" structure stabilized by C–H⋯O hydrogen bonds. In contrast, 4-(2-{2-[2-(2-nitro-1H-imidazol-1-yl)-ethoxy]ethoxy}ethoxy)benzaldehyde () adopts a columnar packing via nitro-imidazole-mediated hydrogen bonds. The 4-chlorophenyl analog likely exhibits intermediate dihedral angles due to steric and electronic effects .

Structural Data Table:

Compound Substituent Dihedral Angle (°) Key Interactions Reference
This compound 4-Chlorophenyl Data Unavailable Predicted C–H⋯Cl/O bonds
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde 5-Ethylpyridinyl N/A (solution-phase study)
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde Bis-ethoxy chain 78.31 C–H⋯O, H–H⋯H bonds
4-(2-{2-[2-(2-Nitroimidazolyl)ethoxy]ethoxy}ethoxy)benzaldehyde Nitroimidazole 5.08 (nitro group) N–O⋯H–C, π-π stacking

Physicochemical Properties

Molecular Weight and Polarity:

  • The 4-chlorophenyl derivative has a molecular weight of ~260.7 g/mol (estimated), compared to 349.34 g/mol for the nitroimidazole-containing analog () and 314.32 g/mol for the bis-ethoxy compound (). The chloro group increases molecular weight marginally but significantly enhances lipophilicity (logP ~2.5–3.0) compared to polar pyridinyl or nitroimidazole substituents .

Solubility and Melting Points:

  • The 4-chlorophenyl analog is expected to exhibit moderate solubility in organic solvents like DMF or ethanol, similar to compound 3 in .

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